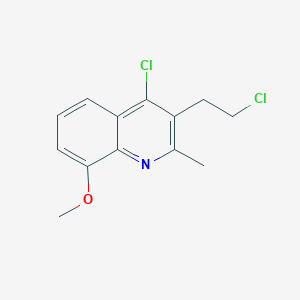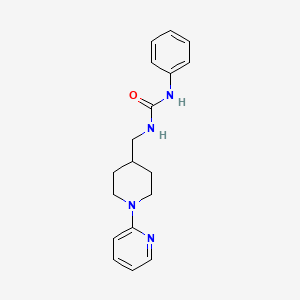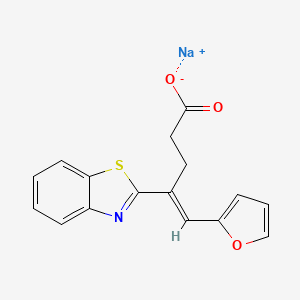
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactants, solvents, catalysts, temperature, pressure, and other conditions can greatly affect the outcome of the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and studying the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. These properties can provide valuable information about the compound’s structure and purity .Applications De Recherche Scientifique
Antimalarial Activity
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline has demonstrated promising antimalarial properties. Researchers have investigated its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound interferes with the parasite’s heme detoxification pathway, leading to parasite death. Further studies are ongoing to optimize its potency and minimize side effects .
Anticancer Potential
This quinoline derivative has shown potential as an anticancer agent. It inhibits DNA topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting DNA processes, it can selectively target cancer cells. Researchers are exploring its use in combination therapies or as a lead compound for novel anticancer drugs .
Anti-inflammatory Properties
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline exhibits anti-inflammatory effects. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Investigations suggest its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Photodynamic Therapy (PDT)
PDT involves using light-activated compounds to selectively destroy cancer cells. This quinoline derivative can serve as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, it generates reactive oxygen species, damaging tumor cells. Researchers are optimizing its phototoxicity and delivery methods .
Antibacterial Activity
Studies have explored the antibacterial properties of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline. It inhibits bacterial DNA gyrase, an essential enzyme for bacterial replication. Researchers investigate its potential as a novel antibiotic, especially against drug-resistant strains .
Neuroprotective Effects
The compound’s unique structure suggests possible neuroprotective properties. It interacts with neurotransmitter receptors and modulates neuronal signaling. Researchers are studying its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVDPXPBHJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326180 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
CAS RN |
57521-19-4 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)


![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)
![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)


![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)